![molecular formula C5H3BrN4 B6616243 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1781635-60-6](/img/structure/B6616243.png)
7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine (7-Br-3H-1,2,3-TP) is a heterocyclic compound that has recently been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects. This molecule has been used in a variety of scientific research applications, and its unique chemical structure has been found to have a wide range of effects on biological systems.
Scientific Research Applications
7-Br-3H-1,2,3-TP has been used in a variety of scientific research applications. For example, it has been used as an inhibitor of the enzyme glycogen synthase kinase 3 (GSK3), which is involved in the regulation of a variety of cellular processes. In addition, 7-Br-3H-1,2,3-TP has been used in the synthesis of various compounds, such as 1,2,3-triazolo[4,5-b]pyridin-7-yl-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid and 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.
Mechanism of Action
The mechanism of action of 7-Br-3H-1,2,3-TP is not fully understood, but it is thought to involve the inhibition of GSK3 activity. GSK3 is an enzyme involved in the regulation of a variety of cellular processes, such as cell growth and differentiation, and the inhibition of GSK3 has been found to have a variety of effects on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Br-3H-1,2,3-TP have been studied in a variety of organisms, including yeast, plants, and mammals. In yeast, 7-Br-3H-1,2,3-TP has been found to have an inhibitory effect on GSK3 activity, which has been associated with increased cell growth and differentiation. In plants, 7-Br-3H-1,2,3-TP has been found to have a variety of effects, including increased tolerance to abiotic stress, increased photosynthetic efficiency, and increased growth. In mammals, 7-Br-3H-1,2,3-TP has been found to have an inhibitory effect on GSK3 activity, which has been associated with increased neuronal differentiation and improved cognitive function.
Advantages and Limitations for Lab Experiments
7-Br-3H-1,2,3-TP has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of effects on biological systems. In addition, 7-Br-3H-1,2,3-TP is relatively non-toxic and is well-tolerated by a variety of organisms. However, there are some limitations to the use of 7-Br-3H-1,2,3-TP in lab experiments. For example, the effects of 7-Br-3H-1,2,3-TP on biological systems can vary depending on the organism and the conditions of the experiment. In addition, the long-term effects of 7-Br-3H-1,2,3-TP on biological systems have not been fully studied.
Future Directions
There are a variety of potential future directions for 7-Br-3H-1,2,3-TP research. For example, further research could be conducted to investigate the long-term effects of 7-Br-3H-1,2,3-TP on biological systems. In addition, further research could be conducted to investigate the potential therapeutic applications of 7-Br-3H-1,2,3-TP, such as its potential use as an anti-cancer agent. Finally, further research could be conducted to investigate the potential industrial applications of 7-Br-3H-1,2,3-TP, such as its potential use as a catalyst in chemical synthesis.
Synthesis Methods
7-Br-3H-1,2,3-TP can be synthesized from a variety of starting materials, including 3-bromo-1-chloro-2-propanol, 3-bromo-1-chloro-2-methylpropane, and 1-bromo-2-chloro-3-methylpropane. The synthesis of 7-Br-3H-1,2,3-TP involves a two-step reaction, beginning with the condensation of the starting material with sodium azide to form an intermediate compound. This intermediate compound is then reacted with sodium bromide and a base, such as sodium hydroxide, to form 7-Br-3H-1,2,3-TP.
properties
IUPAC Name |
7-bromo-2H-triazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVIOPGKYJLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3H-1,2,3-triazolo[4,5-b]pyridine | |
CAS RN |
1781635-60-6 |
Source
|
Record name | 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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